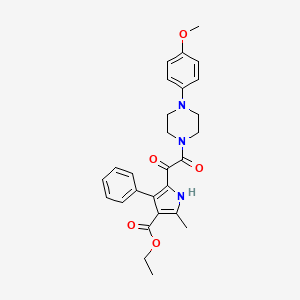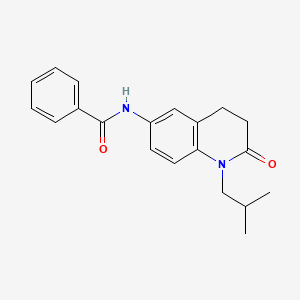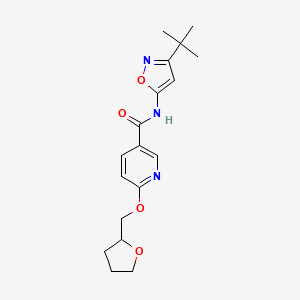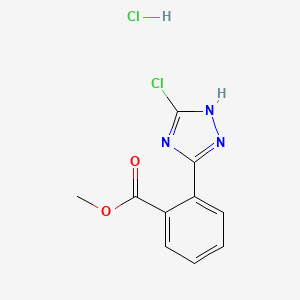![molecular formula C9H10N2S2 B2391201 Trimethylthieno[2,3-d]pyrimidine-4-thiol CAS No. 743452-19-9](/img/structure/B2391201.png)
Trimethylthieno[2,3-d]pyrimidine-4-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethylthieno[2,3-d]pyrimidine-4-thiol is a chemical compound with the molecular formula C9H10N2S2 and a molecular weight of 210.32 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of this compound and its derivatives has been a subject of research. For instance, a study reported the design and synthesis of 28 new morpholine-based thieno[2,3-d]pyrimidine derivatives as anti-PI3K agents .
Molecular Structure Analysis
The molecular structure of this compound involves a thieno[2,3-d]pyrimidine core, which is a bicyclic system containing a thiophene ring fused with a pyrimidine ring . The compound also contains a thiol group attached to the pyrimidine ring .
Physical and Chemical Properties Analysis
This compound is a solid substance at room temperature. It has a predicted boiling point of approximately 361.2°C at 760 mmHg and a predicted density of approximately 1.4 g/cm^3 . The compound has a melting point of 195-196°C .
Mechanism of Action
While the specific mechanism of action of Trimethylthieno[2,3-d]pyrimidine-4-thiol is not explicitly mentioned in the literature, pyrimidine derivatives have been studied for their inhibitory effects against various biological targets. For instance, some pyrimidine derivatives have been found to inhibit the expression and activities of certain vital inflammatory mediators .
Safety and Hazards
The safety information for Trimethylthieno[2,3-d]pyrimidine-4-thiol indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Future Directions
The future directions for the research and development of Trimethylthieno[2,3-d]pyrimidine-4-thiol and its derivatives could involve further exploration of their biological activities and potential applications. For instance, the anti-inflammatory effects of pyrimidine derivatives suggest potential applications in the treatment of inflammatory diseases . Additionally, the design and synthesis of new pyrimidine analogs with enhanced anti-inflammatory activities and minimal toxicity could be a promising area of future research .
Properties
IUPAC Name |
2,5,6-trimethyl-3H-thieno[2,3-d]pyrimidine-4-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2S2/c1-4-5(2)13-9-7(4)8(12)10-6(3)11-9/h1-3H3,(H,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPLWPHYNYQLYEK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=S)NC(=N2)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[3,5-dichloro-2-(difluoromethoxy)phenyl]methyl}but-2-ynamide](/img/structure/B2391120.png)



![2-Chloro-1-[3-(3,5-dimethylpyrazol-1-yl)azetidin-1-yl]propan-1-one](/img/structure/B2391125.png)

![3,4,5-trimethoxy-N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide](/img/structure/B2391128.png)
![1,3,6,7-tetramethyl-8-(2-((4-methylbenzyl)oxy)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2391130.png)

![methyl 4-(3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene-3-carbonylamino)benzoate](/img/structure/B2391136.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2391139.png)

